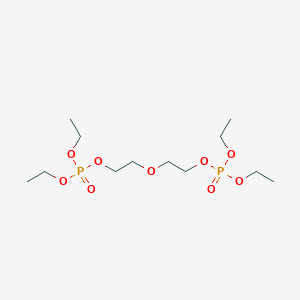

PEG2-bis(phosphonic acid diethyl ester)

Description

Properties

IUPAC Name |

2-(2-diethoxyphosphoryloxyethoxy)ethyl diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O9P2/c1-5-16-22(13,17-6-2)20-11-9-15-10-12-21-23(14,18-7-3)19-8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAGHBDQWWLWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCCOCCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cornerstone of Targeted Protein Degradation: A Technical Guide to PEG2-bis(phosphonic acid diethyl ester)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a crucial linker. The linker, far from being a mere spacer, profoundly influences the physicochemical properties and biological activity of the PROTAC. This technical guide provides an in-depth exploration of a key linker component, PEG2-bis(phosphonic acid diethyl ester) , offering insights into its chemical structure, synthesis, and role in mediating protein degradation.

Chemical Structure and Properties

PEG2-bis(phosphonic acid diethyl ester) is a short-chain polyethylene (B3416737) glycol (PEG) derivative symmetrically functionalized with diethyl phosphonate (B1237965) groups. The presence of the PEG backbone imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The terminal phosphonate ester moieties provide reactive handles for conjugation to the target and E3 ligase ligands.

| Property | Value | Source |

| Chemical Name | Diethyl ((2-(2-(2-((diethoxyphosphoryl)methoxy)ethoxy)ethoxy)ethyl)phosphonate) | Internal analysis |

| Molecular Formula | C12H28O9P2 | Vendor Information |

| Molecular Weight | 378.29 g/mol | Vendor Information |

| CAS Number | 500347-73-9 | Vendor Information |

| Appearance | Colorless to pale yellow oil | Deduced from similar compounds |

| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, DMF, DMSO) and has some aqueous solubility. | Deduced from chemical structure |

Experimental Protocols

Proposed Synthesis of PEG2-bis(phosphonic acid diethyl ester)

A plausible and efficient method for the synthesis of PEG2-bis(phosphonic acid diethyl ester) is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, leading to the formation of a phosphonate ester.

Reaction Scheme:

Caption: Proposed two-step synthesis of PEG2-bis(phosphonic acid diethyl ester).

Step 1: Synthesis of Diethylene Glycol Ditosylate

-

Reagents and Materials:

-

Diethylene glycol (1 equivalent)

-

p-Toluenesulfonyl chloride (TsCl) (2.2 equivalents)

-

Pyridine (solvent and base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

-

Procedure:

-

Dissolve diethylene glycol in pyridine in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride in DCM to the cooled diethylene glycol solution via a dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Quench the reaction by adding 1 M HCl.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethylene glycol ditosylate.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of PEG2-bis(phosphonic acid diethyl ester)

-

Reagents and Materials:

-

Diethylene glycol ditosylate (1 equivalent)

-

Triethyl phosphite (excess, ~5 equivalents)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer, distillation apparatus

-

-

Procedure:

-

Combine diethylene glycol ditosylate and an excess of triethyl phosphite in a round-bottom flask equipped with a condenser.

-

Heat the reaction mixture to reflux (typically 150-160 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite and the ethyl tosylate byproduct by vacuum distillation.

-

The residue, which is the crude PEG2-bis(phosphonic acid diethyl ester), can be further purified by column chromatography if necessary.

-

Characterization of PEG2-bis(phosphonic acid diethyl ester)

Thorough characterization is essential to confirm the identity and purity of the synthesized linker. The following table provides representative data based on the analysis of structurally similar compounds.

| Analysis Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethoxy groups (triplet and quartet), the PEG backbone protons, and the methylene (B1212753) groups adjacent to the phosphorus atoms. |

| ¹³C NMR | Resonances for the carbon atoms of the ethoxy groups, the PEG backbone, and the methylene groups attached to the phosphorus. |

| ³¹P NMR | A single peak in the phosphonate region, confirming the presence of the P=O bond. |

| Mass Spectrometry (ESI-MS) | A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |

Role in PROTAC Signaling and Experimental Workflow

PEG2-bis(phosphonic acid diethyl ester) serves as a flexible linker in PROTACs, facilitating the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a PEG linker.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The synthesis of a PROTAC using PEG2-bis(phosphonic acid diethyl ester) typically involves standard coupling chemistries.

Caption: General experimental workflow for PROTAC development.

Conclusion

PEG2-bis(phosphonic acid diethyl ester) is a valuable and versatile linker for the construction of PROTACs. Its hydrophilic PEG core and reactive phosphonate ester termini offer a favorable combination of properties for enhancing the drug-like characteristics of protein degraders. The synthetic route via the Michaelis-Arbuzov reaction provides a reliable method for its preparation. A thorough understanding of its chemical properties and role in the PROTAC mechanism of action is crucial for the rational design of novel and effective therapeutics for a wide range of diseases.

Navigating the Scientific Landscape of PEGylated Bisphosphonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific body of scientific literature for CAS number 500347-73-9, identified as PEG3-bis(phosphonic acid diethyl ester), is not publicly available, this technical guide delves into the broader class of PEGylated bisphosphonates. This family of compounds holds significant promise in various biomedical applications, from targeted drug delivery to advanced imaging modalities. This document provides a comprehensive overview of their synthesis, mechanisms of action, and key experimental methodologies, drawing from the available scientific literature on structurally related compounds.

PEGylated bisphosphonates are characterized by a core structure featuring a bisphosphonate moiety, known for its high affinity for bone mineral, and a polyethylene (B3416737) glycol (PEG) chain, which enhances solubility, stability, and pharmacokinetic properties.[1][2] The diethyl ester groups in compounds like PEG3-bis(phosphonic acid diethyl ester) are typically protecting groups that can be hydrolyzed to reveal the active phosphonic acid groups.

I. Physicochemical Properties and Applications

PEGylated bisphosphonates are versatile molecules with a range of applications stemming from their unique chemical architecture. The bisphosphonate group acts as a bone-targeting agent and a metal chelator, while the PEG chain provides "stealth" properties, reducing immunogenicity and prolonging circulation time.[1][3]

| Property | Description | Key Applications | References |

| Bone Targeting | The bisphosphonate moiety has a strong affinity for hydroxyapatite (B223615), the primary mineral component of bone. | - Targeted delivery of therapeutics to bone for diseases like osteoporosis and bone cancer. - Development of bone-specific imaging agents. | [4][5][6] |

| Metal Chelation | The phosphonic acid groups can effectively bind to metal ions. | - Development of contrast agents for Magnetic Resonance Imaging (MRI) and Single Photon Emission Computed Tomography (SPECT). | [3][7] |

| PEGylation | The covalent attachment of PEG chains. | - Increased hydrophilicity and solubility. - Reduced immunogenicity and protein binding. - Prolonged systemic circulation time (reduced renal clearance). - Use as linkers in Proteolysis Targeting Chimeras (PROTACs). | [1][8][9] |

| Drug Delivery | Can be formulated into nanoparticles, liposomes, and hydrogels. | - Encapsulation and targeted delivery of anticancer drugs and other therapeutic agents. - Controlled and sustained release of drugs. | [5][10][11] |

II. Mechanism of Action: The Mevalonate (B85504) Pathway

The biological activity of many nitrogen-containing bisphosphonates, a major subgroup of these compounds, is primarily attributed to their inhibition of the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab.[2][6]

Inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in this pathway, disrupts these processes, leading to the inhibition of osteoclast activity and induction of apoptosis.[2][12] This makes nitrogen-containing bisphosphonates effective drugs for treating bone resorption disorders.

Inhibition of the Mevalonate Pathway by Nitrogen-Containing Bisphosphonates.

III. Experimental Protocols

Due to the lack of specific literature for CAS 500347-73-9, this section outlines general experimental methodologies for the synthesis and evaluation of PEGylated bisphosphonates based on published research for similar compounds.

A. General Synthesis of a PEGylated Bisphosphonate

The synthesis of PEGylated bisphosphonates typically involves the reaction of a PEGylated starting material with a bisphosphonate precursor. A representative, though not specific, synthesis could involve the following steps:

A General Workflow for the Synthesis of a PEGylated Bisphosphonate.

B. In Vitro Evaluation of Bone-Targeting Affinity

The ability of PEGylated bisphosphonates to bind to bone can be assessed in vitro using hydroxyapatite (HA) binding assays.

-

Preparation of HA discs or beads: Commercially available or synthesized HA is used as a substrate.

-

Incubation: The PEGylated bisphosphonate is incubated with the HA substrate in a buffered solution (e.g., PBS) for a defined period.

-

Quantification: The amount of bound compound is determined by measuring the decrease in its concentration in the supernatant using techniques like HPLC or by quantifying the amount of a fluorescent or radiolabeled tag on the compound that remains on the HA after washing.

C. In Vivo Biodistribution and Efficacy Studies

Animal models are essential for evaluating the pharmacokinetic profile and therapeutic efficacy of PEGylated bisphosphonates.

-

Animal Model: An appropriate animal model is selected based on the therapeutic indication (e.g., an osteoporosis model in rats or a bone metastasis model in mice).[13]

-

Administration: The PEGylated bisphosphonate, often labeled with a radioactive isotope (e.g., 99mTc) for imaging, is administered intravenously.[14]

-

Biodistribution: At various time points, tissues and organs are harvested, and the amount of the compound is quantified using a gamma counter or through imaging techniques like SPECT/CT.[3][14]

-

Efficacy Assessment: Therapeutic efficacy is evaluated by measuring relevant endpoints, such as bone mineral density, tumor size, or biomarkers of bone resorption.[13]

IV. Conclusion

While specific scientific data for CAS number 500347-73-9 is currently limited in the public domain, the broader class of PEGylated bisphosphonates represents a highly promising and actively researched area in medicinal chemistry and drug delivery. Their unique combination of bone-targeting capabilities and favorable pharmacokinetic properties conferred by PEGylation makes them attractive candidates for the development of novel therapies for bone diseases and advanced diagnostic agents. Further research into specific compounds like PEG3-bis(phosphonic acid diethyl ester) will be crucial to fully elucidate their potential and pave the way for their clinical translation.

References

- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 8. PEG3-bis(phosphonic acid diethyl ester) - Immunomart [immunomart.com]

- 9. PEG3-bis(phosphonic acid diethyl ester), 500347-73-9 | BroadPharm [broadpharm.com]

- 10. Long-term delivery of alendronate through an injectable tetra-PEG hydrogel to promote osteoporosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of bisphosphonate ligands and PEGylation on targeted delivery of gold nanoparticles for contrast-enhanced radiographic detection of breast microcalcifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Development of polyethylene glycol-conjugated alendronate, a novel nitrogen-containing bisphosphonate derivative: evaluation of absorption, safety, and effects after intrapulmonary administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to PEGylated Bisphosphonates in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphosphonates (BPs) are a class of drugs widely utilized for the treatment of bone disorders characterized by excessive bone resorption, such as osteoporosis and cancer-induced bone disease.[1][2][3] Their strong affinity for hydroxyapatite, the primary mineral component of bone, allows for targeted delivery to skeletal tissues.[4] However, conventional bisphosphonates exhibit low oral bioavailability and can be associated with gastrointestinal side effects.[5][6]

PEGylation, the process of conjugating polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established strategy in drug delivery to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[7] The application of PEGylation to bisphosphonates has emerged as a promising approach to improve their therapeutic index by modifying their solubility, extending their circulation half-life, and potentially reducing side effects.[5][8][9] This technical guide provides a comprehensive overview of the core principles of PEGylated bisphosphonates in pharmacology, with a focus on their mechanism of action, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.

Structure and Synthesis of PEGylated Bisphosphonates

The fundamental structure of a bisphosphonate consists of two phosphonate (B1237965) groups linked to a central carbon atom (P-C-P). The two side chains (R1 and R2) attached to the carbon atom determine the specific properties and potency of the bisphosphonate. Nitrogen-containing bisphosphonates, such as alendronate, ibandronate, risedronate, and zoledronic acid, are particularly potent inhibitors of bone resorption.

PEGylation of bisphosphonates typically involves the covalent attachment of a PEG polymer chain to a functional group on the bisphosphonate molecule, often the primary amine group present in many nitrogen-containing bisphosphonates.[10][11] Various synthetic strategies have been developed, including carbodiimide (B86325) chemistry and the use of heterobifunctional PEG linkers.[10][12]

A common approach involves the reaction of a carboxyl-terminated PEG with the primary amine of a bisphosphonate like alendronate to form a stable amide linkage. Another method utilizes the thiolation of the bisphosphonate followed by a Michael addition reaction with a maleimide-functionalized PEG.[10][12]

Mechanism of Action

Inhibition of the Mevalonate (B85504) Pathway

The primary mechanism of action for nitrogen-containing bisphosphonates is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[5][8][13] This pathway is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[13]

FPP and GGPP are essential for the post-translational modification of small GTP-binding proteins (e.g., Ras, Rho, Rac), a process known as prenylation. These prenylated proteins are critical for various cellular functions in osteoclasts, including cytoskeletal arrangement, membrane ruffling, and vesicular trafficking, all of which are necessary for bone resorption.[13] By inhibiting FPPS, nitrogen-containing bisphosphonates disrupt these processes, leading to osteoclast inactivation and apoptosis.[14][15][16] The effect of PEGylation on the direct inhibition of FPPS is an area of ongoing research, with studies investigating whether the polymer chain sterically hinders the interaction with the enzyme's active site.

Induction of Osteoclast Apoptosis

The disruption of the mevalonate pathway ultimately leads to the induction of programmed cell death, or apoptosis, in osteoclasts.[14][16][17] Inhibition of protein prenylation leads to the activation of caspases, a family of proteases that execute the apoptotic program.[16][18] Specifically, caspase-3 has been identified as a major effector caspase activated in osteoclasts following bisphosphonate treatment.[18] While both nitrogen-containing and non-nitrogen-containing bisphosphonates induce apoptosis, the upstream mechanisms differ.[19]

Influence on RANKL/RANK Signaling

The RANKL/RANK signaling pathway is the principal regulator of osteoclast differentiation, activation, and survival.[7][20][21] Osteoblasts and stromal cells express RANKL, which binds to its receptor, RANK, on the surface of osteoclast precursors and mature osteoclasts. This interaction triggers a signaling cascade that promotes osteoclastogenesis. Osteoprotegerin (OPG) is a soluble decoy receptor also produced by osteoblasts that binds to RANKL and prevents it from activating RANK, thereby inhibiting osteoclast formation. The balance between RANKL and OPG is critical for maintaining bone homeostasis. Some studies suggest that bisphosphonates may indirectly influence this pathway by affecting osteoblasts.

Pharmacokinetics of PEGylated Bisphosphonates

PEGylation can significantly alter the pharmacokinetic profile of bisphosphonates. The hydrophilic and flexible nature of the PEG chain can increase the hydrodynamic volume of the conjugate, leading to reduced renal clearance and a prolonged circulation time.[8] This "stealth" effect can also decrease uptake by the reticuloendothelial system.

Table 1: Comparative Pharmacokinetic Parameters of Selected Bisphosphonates and PEGylated Formulations

| Compound | Formulation | Administration | Bioavailability (%) | Terminal Half-life (t½) | Reference |

| Alendronate | Oral | Human | ~0.6 | ~10 years (bone) | [13] |

| PEG-Alendronate | Intrapulmonary | Rat | ~44 | Not Reported | [5] |

| Ibandronate | Oral | Human | 0.63 | 10-60 hours (plasma) | [1][14][22] |

| PEG-Ibandronate | Raft-forming | Rabbit | Increased vs. marketed | Not Reported | [15] |

| Risedronate | Oral | Human | 0.63 | ~480 hours (terminal) | [11][23] |

| Zoledronic Acid | Intravenous | Human | 100 | Multiphasic, long terminal | [23][24][25] |

| Zol-NPs (PEGylated) | Intravenous | Mouse | N/A | Increased tumor distribution | [24][25] |

| Note: Direct comparative pharmacokinetic data for various PEGylated bisphosphonates is limited and often conducted in different species and formulations, making direct cross-comparison challenging. The data presented here is a compilation from available literature and should be interpreted with caution. |

Experimental Protocols

Synthesis of a PEG-Bisphosphonate Conjugate (DSPE-PEG-Alendronate)

This protocol describes the synthesis of an alendronate-conjugated lipid for incorporation into liposomal nanoparticles.[11][26][27]

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH)

-

Alendronate sodium

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dialysis membrane (MWCO 1 kDa)

Procedure:

-

Dissolve DSPE-PEG-COOH in anhydrous DMF.

-

Add EDC and NHS to the solution to activate the carboxylic acid group. Stir the reaction mixture at room temperature for 4 hours.

-

Add a solution of alendronate sodium in water to the reaction mixture.

-

Allow the reaction to proceed overnight at room temperature with continuous stirring.

-

Purify the resulting DSPE-PEG-Alendronate conjugate by dialysis against deionized water for 3 days to remove unreacted reagents.

-

Lyophilize the purified product to obtain a white powder.

-

Characterize the conjugate using techniques such as ¹H NMR and FTIR to confirm the covalent linkage.

In Vitro Osteoclast Resorption Pit Assay

This assay is used to assess the inhibitory effect of bisphosphonates on osteoclast function.[10][12][28][29][30]

Materials:

-

Bone marrow cells from mice or rats, or human peripheral blood mononuclear cells (PBMCs)

-

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% FBS, penicillin/streptomycin

-

Macrophage colony-stimulating factor (M-CSF)

-

Receptor activator of nuclear factor kappa-B ligand (RANKL)

-

Dentin or bone slices, or calcium phosphate-coated plates

-

Toluidine blue stain

-

PEGylated bisphosphonate test compounds

Procedure:

-

Isolate osteoclast precursors (bone marrow cells or PBMCs).

-

Culture the precursor cells in the presence of M-CSF and RANKL on the chosen substrate (dentin slices or coated plates) to induce differentiation into mature osteoclasts.

-

After differentiation (typically 7-10 days), treat the osteoclast cultures with varying concentrations of the PEGylated bisphosphonate for 24-48 hours.

-

Remove the cells from the substrate.

-

Stain the substrate with toluidine blue to visualize the resorption pits.

-

Quantify the resorbed area using image analysis software (e.g., ImageJ). The number and area of the pits are inversely proportional to the inhibitory activity of the compound.

In Vivo Micro-Computed Tomography (Micro-CT) Analysis of Bone Microarchitecture

Micro-CT is a high-resolution imaging technique used to quantitatively assess the three-dimensional structure of bone in preclinical models.[31][32][33][34][35]

Materials:

-

Rodent model of bone disease (e.g., ovariectomized rats for osteoporosis)

-

PEGylated bisphosphonate formulation for in vivo administration

-

Micro-CT scanner

-

Anesthesia for animal imaging

-

Image analysis software

Procedure:

-

Induce the bone disease model in the animals.

-

Treat the animals with the PEGylated bisphosphonate formulation according to the study design (e.g., weekly injections for several weeks). A vehicle-treated group serves as a control.

-

At the end of the treatment period, euthanize the animals and excise the bones of interest (e.g., femurs, tibiae).

-

Scan the bones using a micro-CT scanner at an appropriate resolution (e.g., 10-20 µm).

-

Reconstruct the 3D images from the scan data.

-

Perform quantitative analysis of the bone microarchitecture in a defined region of interest (e.g., trabecular bone in the femoral metaphysis). Key parameters to analyze include:

-

Bone Volume/Total Volume (BV/TV)

-

Trabecular Number (Tb.N)

-

Trabecular Thickness (Tb.Th)

-

Trabecular Separation (Tb.Sp)

-

Bone Mineral Density (BMD)

-

Quantitative Data Summary

Table 2: In Vitro Potency of Nitrogen-Containing Bisphosphonates against Human Farnesyl Pyrophosphate Synthase (FPPS)

| Bisphosphonate | IC₅₀ (nM) for Human FPPS | Reference |

| Zoledronic Acid | 0.8 - 2.1 | [36][37][38] |

| Risedronate | 1.1 - 3.9 | [4][38] |

| Ibandronate | 2.0 | [38] |

| Alendronate | 460 | [4] |

| Pamidronate | 500 | [4] |

| Note: These values are for the non-PEGylated parent compounds. The IC₅₀ of PEGylated bisphosphonates may vary depending on the size and nature of the PEG conjugate. |

Conclusion

PEGylated bisphosphonates represent a promising advancement in the treatment of bone diseases. By leveraging the benefits of PEGylation, it is possible to improve the pharmacokinetic profiles of these potent bone-targeting agents, potentially leading to enhanced efficacy and reduced side effects. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and evaluation of novel PEGylated bisphosphonate candidates. Further research is warranted to fully elucidate the structure-activity relationships of these conjugates and to translate their potential into clinical applications for a range of skeletal disorders.

References

- 1. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bisphosphonates for the treatment of patients with cancer | Czyżykowski | Oncology in Clinical Practice [journals.viamedica.pl]

- 3. Current use of bisphosphonates in oncology. International Bone and Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of polyethylene glycol-conjugated alendronate, a novel nitrogen-containing bisphosphonate derivative: evaluation of absorption, safety, and effects after intrapulmonary administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dendritic poly(ethylene glycol) bearing paclitaxel and alendronate for targeting bone neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of bisphosphonate ligands and PEGylation on targeted delivery of gold nanoparticles for contrast-enhanced radiographic detection of breast microcalcifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dissociation of the pro-apoptotic effects of bisphosphonates on osteoclasts from their anti-apoptotic effects on osteoblasts/osteocytes with novel analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 22. reference.medscape.com [reference.medscape.com]

- 23. Nanoparticles for the delivery of zoledronic acid to prostate cancer cells: A comparative analysis through time lapse video-microscopy technique - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Zoledronic Acid-containing Nanoparticles With Minimum Premature Release Show Enhanced Activity Against Extraskeletal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Development of a bone-targeted pH-sensitive liposomal formulation containing doxorubicin: physicochemical characterization, cytotoxicity, and biodistribution evaluation in a mouse model of bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Peptide Engraftment on PEGylated Nanoliposomes for Bone Specific Delivery of PTH (1-34) in Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]

- 29. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 30. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 31. researchgate.net [researchgate.net]

- 32. Guidelines for assessment of bone microstructure in rodents using micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Frontiers | Using Micro-CT Derived Bone Microarchitecture to Analyze Bone Stiffness - A Case Study on Osteoporosis Rat Bone [frontiersin.org]

- 34. academic.oup.com [academic.oup.com]

- 35. actascientific.com [actascientific.com]

- 36. researchgate.net [researchgate.net]

- 37. Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

The Core Mechanisms of Action of Phosphonate-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phosphonate-containing compounds, characterized by a stable carbon-phosphorus (C-P) bond, represent a versatile class of molecules with profound impacts across medicine and agriculture. Their unique physicochemical properties, particularly their structural analogy to phosphates and their resistance to hydrolysis, have positioned them as critical components in the design of enzyme inhibitors, bone-targeting agents, and innovative prodrug strategies. This in-depth technical guide elucidates the core mechanisms of action of these compounds, provides detailed experimental protocols for their evaluation, and presents quantitative data to facilitate comparative analysis.

Core Principles of Phosphonate (B1237965) Bioactivity

The biological activity of phosphonate compounds stems from several key features:

-

Isosteric and Isoelectronic Mimicry: The phosphonate group (–PO3H2) serves as an effective bioisostere of the phosphate (B84403) group (–OPO3H2).[1][2] This structural and electronic similarity allows phosphonates to be recognized by enzymes that naturally bind phosphorylated substrates.[3][4]

-

Hydrolytic Stability: The C-P bond is significantly more resistant to enzymatic and chemical hydrolysis compared to the P-O bond in phosphate esters.[4][5] This stability ensures that phosphonate-containing drugs have a longer biological half-life and can effectively inhibit their targets without rapid degradation.

-

Transition State Analogs: The tetrahedral geometry of the phosphonate group can mimic the high-energy transition state of phosphate transfer reactions.[5] This leads to very tight binding to the enzyme's active site, resulting in potent inhibition.

-

Chelation of Metal Ions: The phosphonate moiety can effectively chelate essential metal ions (e.g., Mg2+, Zn2+) within the active sites of metalloenzymes, leading to their inactivation.[5]

Mechanisms of Action in Key Therapeutic Areas

Enzyme Inhibition

Phosphonates are widely employed as inhibitors of enzymes that process phosphate-containing substrates.[3][6] Their inhibitory mechanisms are diverse and target a broad range of enzymes crucial for various metabolic pathways.

Acyclic nucleoside phosphonates (ANPs) are a cornerstone of antiviral therapy, particularly against HIV and Hepatitis B virus.[3][6] Compounds like Tenofovir are nucleotide analogues that, once phosphorylated by cellular kinases, act as competitive inhibitors and chain terminators of viral reverse transcriptase.[4][6]

.dot

Caption: Mechanism of action for acyclic nucleoside phosphonates (ANPs).

The widely used herbicide glyphosate (B1671968) is a phosphonate compound that targets the shikimate pathway in plants and microorganisms, a pathway absent in animals.[7] Glyphosate specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), leading to a depletion of essential aromatic amino acids and subsequent plant death.[7]

Bone Resorption Inhibition: Bisphosphonates

Bisphosphonates are a class of drugs characterized by a P-C-P backbone and are the primary treatment for bone disorders such as osteoporosis and Paget's disease.[8][9] Their high affinity for hydroxyapatite, the mineral component of bone, leads to their accumulation at sites of active bone remodeling.[10] Osteoclasts, the cells responsible for bone resorption, internalize the bisphosphonates, leading to the inhibition of their activity and induction of apoptosis.[8]

There are two main classes of bisphosphonates with distinct mechanisms of action:

-

Non-Nitrogen-Containing Bisphosphonates (e.g., Clodronate, Etidronate): These compounds are metabolized within osteoclasts to form non-hydrolyzable ATP analogues.[8][11] These cytotoxic metabolites interfere with cellular energy metabolism, leading to osteoclast apoptosis.[11]

-

Nitrogen-Containing Bisphosphonates (N-BPs) (e.g., Alendronate, Zoledronic Acid): These are significantly more potent and act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[9][11] Inhibition of FPPS prevents the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[8] This disruption of essential signaling pathways impairs osteoclast function, leading to their inactivation and apoptosis.[8][12]

.dot

Caption: Mechanism of nitrogen-containing bisphosphonates in osteoclasts.

Phosphonate Prodrugs

A significant challenge in the development of phosphonate-based drugs is their poor oral bioavailability due to their high negative charge at physiological pH, which hinders their ability to cross cell membranes.[13][14] To overcome this, prodrug strategies are employed where the phosphonate group is masked with lipophilic, enzymatically labile moieties.[13][15] Once inside the cell, these protecting groups are cleaved by cellular enzymes (e.g., esterases) to release the active phosphonate drug.[16] Common prodrug moieties include pivaloyloxymethyl (POM) and S-acylthioethyl (SATE).[13]

.dot

Caption: General workflow for phosphonate prodrug activation.

Quantitative Data on Phosphonate Activity

The inhibitory potency of phosphonate compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).[5] The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki is a more direct measure of binding affinity.

| Compound | Target Enzyme | Organism/Cell Line | IC50 (nM) | Ki (nM) | Reference |

| Zoledronic Acid | Farnesyl Pyrophosphate Synthase | Human Recombinant | 2.5 | - | [17] |

| Risedronate | Farnesyl Pyrophosphate Synthase | Human Recombinant | 1.8 | - | [17] |

| Alendronate | Farnesyl Pyrophosphate Synthase | Human Recombinant | 49 | - | [17] |

| Ibandronate | Farnesyl Pyrophosphate Synthase | Human Recombinant | 15 | - | [17] |

| Pamidronate | Farnesyl Pyrophosphate Synthase | Human Recombinant | 480 | - | [17] |

| Tenofovir Diphosphate | HIV-1 Reverse Transcriptase | - | - | 2.2 | [3] |

| Adefovir Diphosphate | HBV DNA Polymerase | - | 31 | - | [3] |

| Cidofovir Diphosphate | Human Cytomegalovirus DNA Polymerase | - | 400 | - | [3] |

Experimental Protocols

General Enzyme Inhibition Assay

Objective: To determine the IC50 value of a phosphonate compound against a target enzyme.[5]

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Phosphonate inhibitor

-

Assay buffer

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of the enzyme in assay buffer. Prepare a series of dilutions of the phosphonate inhibitor.

-

Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well. Add varying concentrations of the phosphonate inhibitor to the wells, including a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Data Acquisition: Measure the rate of product formation or substrate depletion over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Osteoclast-Mediated Bone Resorption (Pit) Assay

Objective: To assess the inhibitory effect of bisphosphonates on osteoclast function.

Materials:

-

Primary osteoclasts or an osteoclast-like cell line

-

Bone slices or dentine discs

-

Cell culture medium (e.g., α-MEM with M-CSF and RANKL)

-

Bisphosphonate compound

-

Toluidine blue stain

-

Light microscope with imaging software

Procedure:

-

Cell Seeding: Seed mature osteoclasts onto bone slices or dentine discs in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the bisphosphonate compound for a period of 24-48 hours. Include an untreated control.

-

Cell Removal: Remove the osteoclasts from the bone slices by sonication or treatment with a bleach solution.

-

Staining: Stain the bone slices with toluidine blue to visualize the resorption pits.

-

Image Analysis: Capture images of the resorption pits using a light microscope. Quantify the total area of resorption for each treatment condition using image analysis software.

-

Data Analysis: Calculate the percentage inhibition of bone resorption for each bisphosphonate concentration relative to the untreated control.

Antiviral Plaque Reduction Assay

Objective: To determine the 50% effective concentration (EC50) of a phosphonate compound against a specific virus.[5]

Materials:

-

Host cell line permissive to the virus

-

Virus stock of known titer

-

Phosphonate compound

-

Cell culture medium

-

Overlay medium (e.g., containing agarose)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed host cells in culture plates to form a confluent monolayer.

-

Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the phosphonate compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-10 days).

-

Staining: Remove the overlay medium and stain the cells with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.[5]

Conclusion

Phosphonate-containing compounds are a remarkable class of molecules whose rational design has led to significant advances in medicine and agriculture. Their ability to act as stable mimics of phosphates and transition states of enzymatic reactions underpins their efficacy as potent enzyme inhibitors. The development of bisphosphonates has revolutionized the treatment of bone diseases, while acyclic nucleoside phosphonates are critical in the management of viral infections. The ongoing development of sophisticated prodrug strategies continues to expand the therapeutic potential of phosphonates by overcoming their inherent bioavailability challenges. A thorough understanding of their diverse mechanisms of action, coupled with robust experimental validation, is essential for the continued innovation and application of these powerful compounds in drug discovery and development.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Phosphonate - Wikipedia [en.wikipedia.org]

- 7. Glyphosate - Wikipedia [en.wikipedia.org]

- 8. publications.aap.org [publications.aap.org]

- 9. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 11. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The Cellular and Mitochondrial Consequences of Mevalonate Pathway Inhibition by Nitrogen-Containing Bisphosphonates: A Narrative Review | MDPI [mdpi.com]

- 13. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphonate prodrugs: an overview and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

PEG2-bis(phosphonic acid diethyl ester): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of PEG2-bis(phosphonic acid diethyl ester), a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from related chemical structures and established scientific principles to predict its behavior and provides detailed experimental protocols for its empirical determination.

Introduction

PEG2-bis(phosphonic acid diethyl ester) incorporates a short diethylene glycol (PEG2) spacer flanked by two diethyl phosphonate (B1237965) groups. This structure imparts a degree of hydrophilicity and offers reactive handles for conjugation to targeting ligands and E3 ligase recruiters. Understanding its solubility and stability is paramount for its effective handling, formulation, and the ultimate performance of the resulting therapeutic agent.

Predicted Solubility Profile

The solubility of PEG2-bis(phosphonic acid diethyl ester) is dictated by the interplay between the hydrophilic PEG2 core and the more hydrophobic diethyl phosphonate end groups.

Aqueous Solubility: The presence of the ethylene (B1197577) glycol units is expected to confer moderate solubility in aqueous solutions. Polyethylene glycols are known to be highly soluble in water due to hydrogen bonding between the ether oxygens and water molecules.[1]

Organic Solubility: PEG linkers generally exhibit good solubility in a range of organic solvents.[1][2] It is anticipated that PEG2-bis(phosphonic acid diethyl ester) will be soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane (B109758) and chloroform. Solubility in alcohols such as ethanol (B145695) and methanol (B129727) is also expected to be favorable.[2][3] However, it is likely to have limited solubility in non-polar hydrocarbon solvents.

Quantitative Solubility Data

While specific quantitative solubility data for PEG2-bis(phosphonic acid diethyl ester) is not publicly available, the following table outlines the expected solubility in common laboratory solvents. These predictions are based on the general properties of PEGylated compounds and phosphonate esters.

| Solvent | Predicted Solubility |

| Water | Moderately Soluble |

| Phosphate-Buffered Saline (PBS) | Moderately Soluble |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble |

| Dimethylformamide (DMF) | Highly Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Acetonitrile | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Hexanes | Sparingly Soluble |

| Diethyl Ether | Sparingly Soluble |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of PEG2-bis(phosphonic acid diethyl ester), a standardized shake-flask method can be employed.

Objective: To determine the equilibrium solubility of PEG2-bis(phosphonic acid diethyl ester) in various solvents at a controlled temperature.

Materials:

-

PEG2-bis(phosphonic acid diethyl ester)

-

Selected solvents (e.g., water, PBS, DMSO, ethanol, etc.)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of PEG2-bis(phosphonic acid diethyl ester) to a known volume of each solvent in a sealed vial.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials to pellet the excess solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved PEG2-bis(phosphonic acid diethyl ester) using a validated HPLC method.

-

Express the solubility in mg/mL or mol/L.

Predicted Stability Profile

The stability of PEG2-bis(phosphonic acid diethyl ester) is a critical parameter, particularly concerning its storage and in vivo application. The primary points of potential degradation are the phosphonate ester linkages.

Hydrolytic Stability: Phosphonate esters are known to be susceptible to hydrolysis under both acidic and basic conditions.[4][5] The rate of hydrolysis is influenced by pH and temperature. It is anticipated that the ester linkages will be more labile at pH extremes.

Enzymatic Stability: In a biological context, the phosphonate ester bonds may be subject to enzymatic cleavage by esterases or phosphodiesterases.[6][7] This metabolic instability is a key consideration for PROTACs and other drugs, as cleavage of the linker can lead to loss of activity.[8]

Thermal Stability: As with most organic molecules, exposure to high temperatures can lead to thermal decomposition.

Photostability: While the molecule does not contain significant chromophores that would suggest high photosensitivity, photostability should be evaluated as part of a comprehensive stability assessment, especially if the compound is to be handled under ambient light for extended periods.

Potential Degradation Pathway

The primary degradation pathway is expected to be the hydrolysis of the phosphonate esters, proceeding in a stepwise manner to yield the corresponding phosphonic acids.

Experimental Protocol for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and pathways. This is typically followed by a long-term stability study under ICH (International Council for Harmonisation) recommended conditions.[9]

Objective: To evaluate the stability of PEG2-bis(phosphonic acid diethyl ester) under various stress conditions.

Materials:

-

PEG2-bis(phosphonic acid diethyl ester)

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Temperature and humidity controlled chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity and identification of degradation products.

Procedure (Forced Degradation):

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and incubate at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and incubate at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Dissolve the compound in a solution of H₂O₂ (e.g., 3%) and incubate at room temperature.

-

Thermal Degradation: Store the solid compound in a high-temperature oven (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-PDA-MS method to determine the percentage of the parent compound remaining and to identify any degradation products.

Procedure (Long-Term Stability):

-

Store aliquots of the compound under ICH recommended long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) storage conditions.

-

Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[10]

-

Quantify the parent compound and any significant degradation products.

Data Presentation

All quantitative data from solubility and stability studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table for Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| DMSO | 25 | ||

| ... | ... |

Table for Stability Data (Example for Accelerated Conditions):

| Condition | Time Point (Months) | Assay (% of Initial) | Total Degradants (%) |

| 40°C / 75% RH | 0 | 100 | 0 |

| 3 | |||

| 6 |

Conclusion

While specific experimental data for PEG2-bis(phosphonic acid diethyl ester) is limited, its chemical structure allows for informed predictions regarding its solubility and stability. The PEG component is expected to confer good solubility in aqueous and polar organic solvents, while the phosphonate ester linkages represent the most probable sites of hydrolytic and enzymatic degradation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to empirically determine these critical parameters, ensuring the reliable use of this linker in the development of novel therapeutics.

References

- 1. chempep.com [chempep.com]

- 2. labinsights.nl [labinsights.nl]

- 3. creativepegworks.com [creativepegworks.com]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphonate - Wikipedia [en.wikipedia.org]

- 6. Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ICH Stability Testing [intertek.com]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

Methodological & Application

Application Notes and Protocols for PEG2-bis(phosphonic acid diethyl ester) in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design to enhance their physicochemical properties.[4][5] PEG linkers, with their repeating ethylene (B1197577) glycol units, improve aqueous solubility and can be modulated in length to optimize the spatial orientation of the two ligands for efficient ternary complex formation.[3][6] This application note focuses on the use of PEG2-bis(phosphonic acid diethyl ester) , a bifunctional PEG linker, in the synthesis of PROTACs. While specific examples of PROTACs utilizing this exact linker are not extensively documented in publicly available literature, this document provides a representative protocol and application guidelines based on established synthetic methodologies for similar PEG and phosphonate-containing linkers.

The phosphonate (B1237965) moiety offers a unique functional handle that can be leveraged for specific conjugation strategies and may impart distinct properties to the final PROTAC molecule, such as altered cell permeability or potential for targeting bone tissue.[7][8]

Chemical Properties of PEG2-bis(phosphonic acid diethyl ester)

| Property | Value | Reference |

| CAS Number | 500347-73-9 | [9] |

| Molecular Formula | C12H28O9P2 | [9] |

| Molecular Weight | 378.29 g/mol | [9] |

| Appearance | Solid Powder |

General Principles of PROTAC Synthesis with Phosphonate-PEG Linkers

The synthesis of a PROTAC is a modular process that involves the sequential or convergent coupling of three components: the warhead (POI ligand), the E3 ligase ligand, and the linker.[10] For a bifunctional linker like PEG2-bis(phosphonic acid diethyl ester), a common strategy involves a two-step conjugation.

The diethyl phosphonate esters of this linker are relatively stable but can be hydrolyzed to the corresponding phosphonic acids under acidic or basic conditions.[11] The resulting phosphonic acid can then be activated and coupled to an amine-functionalized warhead or E3 ligase ligand. Alternatively, the diethyl phosphonate itself might be amenable to certain coupling reactions, though this is less common in standard bioconjugation.

A more versatile approach involves modifying the PEG2-bis(phosphonic acid diethyl ester) to introduce more commonly used reactive handles for bioconjugation, such as converting one of the phosphonate esters to a carboxylic acid or an amine, while leaving the other end for subsequent reaction. However, for the purpose of these notes, we will focus on a strategy involving the hydrolysis of the phosphonate ester to a phosphonic acid for subsequent coupling.

Representative Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

This protocol describes a hypothetical synthesis of a PROTAC targeting the BET bromodomain protein BRD4, a well-established target in oncology. We will use the known BRD4 ligand JQ1 (with a carboxylic acid handle) and the VHL E3 ligase ligand (with an amine handle).

Step 1: Hydrolysis of PEG2-bis(phosphonic acid diethyl ester) to mono-phosphonic acid mono-diethyl ester

This step is a partial hydrolysis to generate a reactive carboxylic acid-like group on one end of the linker.

Reagents and Materials:

-

PEG2-bis(phosphonic acid diethyl ester)

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Water/Dioxane solvent mixture

-

Hydrochloric acid (HCl) for neutralization

-

Standard glassware for organic synthesis

-

LC-MS for reaction monitoring

Procedure:

-

Dissolve PEG2-bis(phosphonic acid diethyl ester) (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add a solution of LiOH (1.1 eq) in water dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by LC-MS to observe the formation of the mono-hydrolyzed product.

-

Upon completion, carefully neutralize the reaction mixture with 1N HCl to pH 4-5.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the mono-phosphonic acid PEG2 mono-diethyl ester linker.

Step 2: Amide Coupling of the Linker to the VHL Ligand

Reagents and Materials:

-

Mono-phosphonic acid PEG2 mono-diethyl ester linker (from Step 1)

-

Amine-functionalized VHL ligand (1.0 eq)

-

HATU (1.2 eq) or HBTU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen atmosphere

Procedure:

-

Dissolve the mono-phosphonic acid PEG2 mono-diethyl ester linker (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the phosphonic acid.

-

Add the amine-functionalized VHL ligand to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the VHL-linker intermediate.

Step 3: Hydrolysis of the Remaining Diethyl Phosphonate Ester

Reagents and Materials:

-

VHL-linker intermediate (from Step 2)

-

Trimethylsilyl bromide (TMSBr)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the VHL-linker intermediate in anhydrous DCM.

-

Add TMSBr (excess) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by LC-MS for the cleavage of the ethyl esters.

-

Concentrate the reaction mixture under reduced pressure.

-

Add methanol to the residue and stir for 30 minutes to hydrolyze the silyl (B83357) ester.

-

Concentrate under reduced pressure to yield the VHL-linker with a terminal phosphonic acid, which can be used in the next step without further purification.

Step 4: Final Coupling to the BRD4 Ligand (JQ1)

Reagents and Materials:

-

VHL-linker with terminal phosphonic acid (from Step 3)

-

Amine-functionalized JQ1 (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Procedure:

-

Follow the amide coupling procedure as described in Step 2, using the VHL-linker with the terminal phosphonic acid and the amine-functionalized JQ1 as the coupling partners.

-

After workup, purify the final PROTAC product by preparative HPLC to obtain the desired compound.

-

Characterize the final product by LC-MS and NMR.

Representative Experimental Workflow

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Surface Modification of Nanoparticles with Phosphonic Acid PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface modification of nanoparticles using phosphonic acid polyethylene (B3416737) glycol (PEG) linkers. This surface functionalization strategy is crucial for enhancing the stability, biocompatibility, and in vivo performance of nanoparticles for various biomedical applications, including drug delivery, bioimaging, and diagnostics. The strong binding affinity of the phosphonic acid group to metal oxide surfaces, such as iron oxide and quantum dots, combined with the stealth properties of PEG, offers a robust platform for nanoparticle engineering.

Introduction

The surface of nanoparticles dictates their interaction with biological systems. Unmodified nanoparticles are often prone to aggregation in physiological media, rapid clearance by the reticuloendothelial system (RES), and non-specific protein adsorption, which can lead to immunogenic responses and reduced efficacy. Surface modification with PEG, a process known as PEGylation, creates a hydrophilic protective layer that sterically hinders protein binding and recognition by phagocytic cells, thereby prolonging circulation time and improving biodistribution.

Phosphonic acid-terminated PEG linkers are particularly advantageous for modifying metal oxide nanoparticles. The phosphonate (B1237965) group forms strong, stable, multidentate coordination bonds with surface metal atoms, providing a durable anchor for the PEG chains.[1][2] This results in highly stable nanoparticle dispersions that can withstand harsh physiological conditions.

Key Applications

-

Drug Delivery: PEGylated nanoparticles can encapsulate or be conjugated with therapeutic agents, protecting them from degradation and enabling targeted delivery to disease sites.

-

Magnetic Resonance Imaging (MRI): Surface modification of superparamagnetic iron oxide nanoparticles (SPIONs) with phosphonic acid PEG linkers enhances their stability and blood circulation time, making them effective contrast agents for MRI.[1][3]

-

Quantum Dots (QDs) for Bioimaging: PEGylation of QDs using phosphonic acid linkers improves their photostability and biocompatibility, allowing for their use as fluorescent probes in cellular and in vivo imaging.

-

Theranostics: The combination of therapeutic and diagnostic capabilities in a single nanoparticle platform is facilitated by stable surface coatings that allow for the attachment of both imaging agents and drugs.

Experimental Protocols

Protocol 1: Synthesis of a Heterobifunctional Phosphonic Acid-PEG-NHS Ester Linker

This protocol describes the synthesis of a phosphonic acid-PEG-N-hydroxysuccinimide (NHS) ester linker, which can be used to first anchor the PEG to a metal oxide nanoparticle via the phosphonic acid group and subsequently conjugate a biomolecule (e.g., protein, antibody, or peptide) via the amine-reactive NHS ester.

Materials:

-

α-amino-ω-carboxy-PEG (NH2-PEG-COOH)

-

Triethyl phosphite (B83602)

-

Paraformaldehyde

-

Hydrochloric acid (HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO3) solution

-

Magnesium sulfate (B86663) (MgSO4)

-

Argon or Nitrogen gas

Procedure:

-

Synthesis of α-amino-ω-carboxy-PEG-phosphonic acid diethyl ester:

-

In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve α-amino-ω-carboxy-PEG (1 equivalent) in anhydrous DMF.

-

Add triethyl phosphite (1.2 equivalents) and paraformaldehyde (1.2 equivalents).

-

Heat the reaction mixture to 80°C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

-

Hydrolysis of the diethyl ester to phosphonic acid:

-

Dissolve the purified α-amino-ω-carboxy-PEG-phosphonic acid diethyl ester in a solution of concentrated HCl.

-

Reflux the mixture for 4-6 hours.

-

Remove the HCl and water under vacuum to obtain the α-amino-ω-carboxy-PEG-phosphonic acid.

-

-

Activation of the carboxyl group with NHS ester:

-

Dissolve the α-amino-ω-carboxy-PEG-phosphonic acid (1 equivalent), NHS (1.2 equivalents), and DCC (1.2 equivalents) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

-

Monitor the formation of the NHS ester by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the final product, phosphonic acid-PEG-NHS ester, under vacuum.

-

Characterization: The structure and purity of the synthesized linker can be confirmed by ¹H NMR and ³¹P NMR spectroscopy.

Protocol 2: Surface Modification of Iron Oxide Nanoparticles (IONPs)

This protocol details the ligand exchange process to coat hydrophobic oleic acid-capped IONPs with a phosphonic acid-PEG linker.

Materials:

-

Oleic acid-capped IONPs dispersed in a nonpolar solvent (e.g., chloroform (B151607) or toluene)

-

Phosphonic acid-PEG linker (e.g., mPEG-phosphonic acid)

-

Chloroform

-

Deionized water

-

Magnetic separator or centrifuge

Procedure:

-

Preparation of IONP solution: Disperse the oleic acid-capped IONPs in chloroform to a concentration of 5-10 mg/mL.

-

Preparation of linker solution: Dissolve the phosphonic acid-PEG linker in a mixture of chloroform and methanol (e.g., 1:1 v/v) to a concentration of 10-20 mg/mL.

-

Ligand Exchange Reaction:

-

Add the phosphonic acid-PEG linker solution to the IONP dispersion. The molar ratio of linker to surface iron atoms should be optimized, but a starting point of 10:1 is recommended.

-

Sonicate the mixture for 30 minutes to facilitate the ligand exchange.

-

Stir the mixture vigorously at room temperature for 24-48 hours.

-

-

Purification of PEGylated IONPs:

-

Add deionized water to the reaction mixture and shake vigorously. The PEGylated IONPs will transfer to the aqueous phase.

-

Separate the aqueous phase containing the modified IONPs from the organic phase. A magnetic separator can be used for efficient separation of magnetic nanoparticles.

-

Wash the aqueous phase with chloroform three times to remove residual oleic acid and unreacted linker.

-

Remove excess, unbound linker by dialysis against deionized water using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10-20 kDa) for 48 hours, with several water changes.

-

Alternatively, unbound linker can be removed by repeated centrifugation and resuspension in deionized water.

-

Protocol 3: Characterization of PEGylated Nanoparticles

A. Dynamic Light Scattering (DLS) and Zeta Potential:

-

Sample Preparation: Disperse the PEGylated nanoparticles in deionized water or a buffer of choice (e.g., PBS) at a concentration of approximately 0.1-1 mg/mL. The solution should be optically clear.

-

DLS Measurement: Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticle suspension. An increase in hydrodynamic diameter compared to the uncoated nanoparticles is indicative of successful PEGylation. A low PDI value (< 0.3) indicates a monodisperse sample.

-

Zeta Potential Measurement: Measure the surface charge of the nanoparticles. Successful PEGylation typically results in a neutral or near-neutral zeta potential, as the PEG layer shields the surface charge of the core nanoparticle.[3]

B. Thermogravimetric Analysis (TGA):

-

Sample Preparation: Lyophilize the purified PEGylated nanoparticle solution to obtain a dry powder.

-

TGA Measurement:

-

Place a known amount of the dried sample (typically 5-10 mg) in a TGA pan.

-

Heat the sample under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min.

-

The weight loss observed between 200°C and 600°C corresponds to the decomposition of the organic PEG coating.

-

The remaining weight corresponds to the inorganic nanoparticle core.

-

The percentage of PEG coating can be calculated from the weight loss.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Disperse the PEGylated nanoparticles in a suitable deuterated solvent (e.g., D₂O for hydrophilic particles).

-

¹H NMR: Acquire the ¹H NMR spectrum. The characteristic peaks of the ethylene (B1197577) glycol repeating units of PEG (-O-CH₂-CH₂-) will be prominent. The absence or significant reduction of peaks corresponding to the original surface ligands (e.g., oleic acid) confirms successful ligand exchange.

-

³¹P NMR: Acquire the ³¹P NMR spectrum. The presence of a signal corresponding to the phosphonic acid group confirms its presence on the nanoparticle surface. A shift in the ³¹P signal compared to the free linker can provide information about the binding to the nanoparticle surface.[4]

Protocol 4: Assessment of Protein Corona Formation

This protocol provides a method to qualitatively and quantitatively assess the formation of a protein corona on the surface of nanoparticles.

Materials:

-

PEGylated nanoparticles

-

Unmodified (control) nanoparticles

-

Fetal Bovine Serum (FBS) or human plasma

-

Phosphate Buffered Saline (PBS)

-

SDS-PAGE reagents (acrylamide/bis-acrylamide solution, SDS, TEMED, APS)

-

Protein loading buffer

-

Protein molecular weight marker

-

Coomassie Brilliant Blue or silver stain

-

Bicinchoninic acid (BCA) protein assay kit

Procedure:

-

Incubation with Protein Source:

-

Disperse the nanoparticles (both PEGylated and control) in PBS containing 10-50% FBS or human plasma to a final nanoparticle concentration of 1 mg/mL.

-

Incubate the mixture at 37°C for 1-4 hours with gentle shaking.

-

-

Isolation of Nanoparticle-Protein Complexes:

-

Centrifuge the mixture at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet the nanoparticles and their associated protein corona.

-

Carefully remove the supernatant containing unbound proteins.

-

Wash the pellet by resuspending in cold PBS and centrifuging again. Repeat this washing step three times to remove loosely bound proteins.

-

-

Elution of Corona Proteins:

-

Resuspend the final pellet in a small volume of PBS.

-

Add SDS-PAGE protein loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to the nanoparticle-protein complexes.

-

Heat the samples at 95°C for 5-10 minutes to denature the proteins and release them from the nanoparticle surface.

-

Separate the nanoparticles from the eluted proteins by centrifugation or using a magnetic separator.

-

-

Qualitative Analysis by SDS-PAGE:

-

Load the supernatant containing the eluted proteins onto an SDS-polyacrylamide gel.

-

Run the gel according to standard procedures.

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

-

Compare the protein banding patterns between the PEGylated and control nanoparticles. A significant reduction in the intensity and number of protein bands for the PEGylated nanoparticles indicates reduced protein adsorption.[2]

-

-

Quantitative Analysis by BCA Assay:

-

Use the eluted protein solution (from step 3) to quantify the total amount of adsorbed protein using a BCA protein assay kit, following the manufacturer's instructions.

-

Compare the amount of protein adsorbed per unit mass of nanoparticles for the PEGylated and control samples.

-

Data Presentation

The following tables summarize key quantitative data from the literature, illustrating the impact of phosphonic acid PEGylation on nanoparticle properties.

Table 1: Physicochemical Properties of IONPs Before and After Phosphonic Acid-PEG Modification

| Nanoparticle Sample | Core Diameter (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Oleic Acid-IONPs | 10 ± 2 | 15 ± 3 | 0.25 | -25 ± 5 | [2] |

| PA-PEG(2kDa)-IONPs | 10 ± 2 | 35 ± 4 | 0.18 | -5 ± 2 | [2] |

| PA-PEG(5kDa)-IONPs | 10 ± 2 | 50 ± 5 | 0.15 | -3 ± 1 | [2] |

PA: Phosphonic Acid

Table 2: Effect of PEG Molecular Weight on the Stability of IONPs in Biological Media